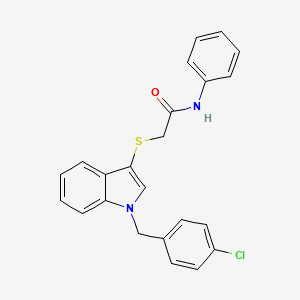

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also has a chlorobenzyl group and a phenylacetamide moiety .

Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. Indoles are often reactive towards electrophilic aromatic substitution . The chlorobenzyl group could potentially undergo nucleophilic substitution reactions .Aplicaciones Científicas De Investigación

Discovery and Clinical Candidate Selection

The compound 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity for ACAT-1 over ACAT-2. This discovery highlights the potential of such compounds in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

σ1 Receptor Ligands

Research on N-(1-benzylpiperidin-4-yl)arylacetamides, including similar structures, revealed their higher affinity for σ1 versus σ2 receptors. This suggests the potential application of these compounds in neurological and psychiatric conditions where σ1 receptor modulation is beneficial (Huang et al., 2001).

Synthetic Routes and Chemical Properties

The synthesis and structure-activity relationships of various N-aryl-2-chloroacetamides as electrophilic building blocks for fused thiazolo[3,2-a]pyrimidinones have been explored. These synthetic routes provide insights into the chemical properties and reactivity of such compounds, which are crucial for their application in medicinal chemistry and drug design (Janardhan et al., 2014).

Biological Activities

A study on triazole compounds containing thioamide groups, including structures similar to 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide, showed antifungal and plant growth-regulating activities. These findings open avenues for the application of such compounds in agriculture and antifungal drug development (Liu et al., 2005).

Photoregulated Release of Pharmaceuticals

Research on molecularly imprinted hydrogels for the photoregulated release and uptake of pharmaceuticals, using azobenzene-containing functional monomers, demonstrates the potential of utilizing similar acetamide compounds in developing drug delivery systems that respond to light stimuli (Gong et al., 2008).

Mecanismo De Acción

Target of Action

The compound, 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of indole derivatives can vary depending on the specific compound and its targets. Generally, these compounds interact with their targets, leading to changes in the function of the target proteins

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities This suggests that these compounds can affect a wide range of biochemical pathways

Result of Action

The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. Given the wide range of biological activities associated with indole derivatives , the effects of this compound could be diverse.

Propiedades

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2OS/c24-18-12-10-17(11-13-18)14-26-15-22(20-8-4-5-9-21(20)26)28-16-23(27)25-19-6-2-1-3-7-19/h1-13,15H,14,16H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUNIRJMPNFFRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(5-chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2739952.png)

![6-cyano-N-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}pyridine-3-sulfonamide](/img/structure/B2739958.png)

methyl}-2-methyl-1H-indole](/img/structure/B2739964.png)

![1-(2,4-dichlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2739967.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2739968.png)

![5-{1-[3-(4-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2739970.png)